molecular formula C18H15ClN2OS B7776452 6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one

6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one

Cat. No.: B7776452
M. Wt: 342.8 g/mol
InChI Key: MEQWBNBTDNZKJV-UHFFFAOYSA-N
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Description

The compound with the identifier “6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one” involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction results in the formation of the compound along with imidazolium chloride as a byproduct .

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound “6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

The compound “6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. For example, in peptide synthesis, the compound facilitates the coupling of amino acids by forming intermediate complexes that drive the reaction forward . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one” include other carbonyldiimidazole derivatives and related imidazole-based compounds . These compounds share structural similarities and often exhibit comparable chemical reactivity and applications.

Uniqueness

What sets “this compound” apart from its similar compounds is its specific reactivity profile and the efficiency with which it facilitates certain chemical transformations. Its ability to form stable intermediates and drive reactions to completion makes it a valuable reagent in various synthetic processes.

Conclusion

The compound “this compound” is a versatile chemical entity with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a subject of ongoing research and interest in the scientific community.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-15-8-6-13(7-9-15)11-23-12-16-10-17(22)21-18(20-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQWBNBTDNZKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C=C(N2)CSCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C=C(N2)CSCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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